Ethyl 4-Chloro-1,6-dimethyl-1H-indole-2-carboxylate
Description
Properties
Molecular Formula |
C13H14ClNO2 |
|---|---|
Molecular Weight |
251.71 g/mol |
IUPAC Name |
ethyl 4-chloro-1,6-dimethylindole-2-carboxylate |
InChI |
InChI=1S/C13H14ClNO2/c1-4-17-13(16)12-7-9-10(14)5-8(2)6-11(9)15(12)3/h5-7H,4H2,1-3H3 |
InChI Key |
MVJWEGBUICPHGY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1C)C=C(C=C2Cl)C |
Origin of Product |
United States |
Preparation Methods
Core Preparation Methods
Fischer Indole Synthesis
The Fischer indole synthesis is a foundational approach for constructing indole rings and is commonly adapted for the synthesis of substituted indole carboxylates such as ethyl 4-chloro-1,6-dimethyl-1H-indole-2-carboxylate. The general process involves:
-
- 4-chloro-1,6-dimethyl-2-nitrobenzene
- Ethyl acetoacetate
-
- Acidic catalysis (often methanesulfonic acid)
- Reflux in methanol
-
- The process proceeds via hydrazone formation, followed by rearrangement and cyclization to yield the indole core.
Example Reaction Scheme
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 4-chloro-1,6-dimethyl-2-nitrobenzene, hydrazine | Hydrazone formation |
| 2 | Acid catalyst, reflux (MeOH) | Fischer indole cyclization |
| 3 | Ethyl acetoacetate | Esterification at 2-position |
Yield : Typically moderate to good, depending on the purity of starting materials and control of reaction conditions.
Stepwise Alkylation, Chlorination, and Esterification
A multi-step approach is often used for precise substitution patterns:
- Friedel–Crafts Alkylation : Introduction of methyl groups at the desired positions using methyl halides and aluminum chloride in anhydrous solvents (such as 1,2-dichloroethane) under reflux.
- Chlorination : Selective chlorination at the 4-position using reagents like phosphorus oxychloride or N-chlorosuccinimide.
- Esterification : Formation of the ethyl ester at the 2-position using ethanol and acid catalysts.
Optimized Conditions and Yields
| Reaction Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Alkylation | AlCl₃, 1,2-dichloroethane, reflux | 65–75 |
| Chlorination | POCl₃ or NCS, solvent, controlled temp | 60–80 |
| Esterification | Ethanol, H₂SO₄, reflux | >90 |
Nitrogen Alkylation
Selective N-alkylation of ethyl indole-2-carboxylate is achieved using alkyl halides (such as methyl iodide) in the presence of a base (potassium hydroxide) in acetone or polar aprotic solvents. This step is crucial for installing the methyl group at the 1-position.
| Substrate | Alkylating Agent | Base/Reagent | Solvent | Yield (%) |
|---|---|---|---|---|
| Ethyl indole-2-carboxylate | Methyl iodide | KOH | Acetone | 70–95 |
Alternative Synthetic Approaches
Copper-Mediated Cyclization
A copper(II) chloride and potassium persulfate-mediated oxidative cyclization can be employed, particularly for synthesizing indole derivatives with complex substitution patterns. The reaction is performed in dimethyl sulfoxide at 100°C for 2 hours and typically yields 60–70% of the target product.
Hydrolysis and Amide Coupling
The ethyl ester group can be hydrolyzed under basic conditions (sodium hydroxide in ethanol, reflux) to yield the corresponding carboxylic acid, which is a versatile intermediate for further derivatization, such as amide formation.
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Hydrolysis | 3N NaOH, EtOH, reflux | >90 |
| Amide Coupling | BOP, DIPEA, DMF, amine | 60–85 |
Mechanistic and Practical Considerations
- Thermal Stability : The compound decomposes above 150°C, leading to decarboxylation and formation of 4-chloro-1,6-dimethylindole.
- Byproduct Formation : Oxidative conditions can generate hydroxylated indole derivatives.
- Purification : Recrystallization from dimethylformamide/acetic acid or chromatographic purification is recommended for high purity.
Data Table: Summary of Key Synthetic Steps
| Step | Reagents/Conditions | Typical Yield (%) | Notes |
|---|---|---|---|
| Fischer indole synthesis | Hydrazine, acid catalyst, MeOH, reflux | 50–75 | Core indole ring formation |
| Alkylation | Methyl halide, AlCl₃, 1,2-dichloroethane, reflux | 65–75 | Methylation at 1 and 6 positions |
| Chlorination | POCl₃ or NCS, solvent, controlled temp | 60–80 | Selective for 4-position |
| Esterification | Ethanol, H₂SO₄, reflux | >90 | At 2-position |
| Hydrolysis | 3N NaOH, EtOH, reflux | >90 | For conversion to acid |
| Amide coupling | BOP, DIPEA, DMF, amine | 60–85 | For further derivatization |
Research Outcomes and Applications
- Biological Activity : The compound and its derivatives have demonstrated antitumor and antimicrobial properties, attributed to the indole core and specific substitution pattern.
- Synthetic Utility : The described methods allow for structural diversification, enabling the synthesis of analogues for structure-activity relationship studies.
Chemical Reactions Analysis
Key Reaction Pathways
-
Stepwise alkylation and chlorination :
The compound is synthesized via Friedel-Crafts alkylation followed by chlorination. For example, ethyl 5-chloro-1H-indole-2-carboxylate derivatives are prepared using AlCl₃ in anhydrous 1,2-dichloroethane under reflux (2–3 h), achieving yields of 65–75% . Methylation at the indole nitrogen is typically performed using methyl halides in the presence of base . -
Copper-mediated cyclization :
A related synthesis involves CuCl₂/K₂S₂O₈-mediated oxidative cyclization of ethyl 2-oxocyclohexane-1-carboxylate with substituted indole precursors in DMSO at 100°C for 2 h, yielding cyclooctene-indole hybrids (67% yield) .
Optimized Conditions
| Reaction Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Indole alkylation | AlCl₃, 1,2-dichloroethane, reflux | 65–75% | |
| Ester hydrolysis | 3N NaOH, EtOH, reflux | >90% | |
| Oxidative coupling | CuCl₂, K₂S₂O₈, DMSO, 100°C, 2 h | 67% |
Reactivity at the Ester Group
The ethyl ester moiety undergoes nucleophilic acyl substitution:
-
Hydrolysis : Treatment with 3N NaOH in ethanol under reflux converts the ester to the corresponding carboxylic acid, a precursor for amide coupling .
-
Amide formation : The acid intermediate reacts with amines (e.g., 4-(3-aminopropyl)-N,N-dimethylaniline) using BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and DIPEA in DMF, yielding carboxamide derivatives .
Electrophilic Substitution on the Indole Core
The 4-chloro and 6-methyl groups direct further functionalization:
-
Chlorine displacement : The 4-chloro substituent can be replaced via SNAr reactions under basic conditions, though steric hindrance from the 1-methyl and 6-methyl groups limits reactivity .
-
Nitrogen alkylation : The indole nitrogen reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents, forming quaternary ammonium salts .
Stability and Byproduct Formation
-
Thermal decomposition : Prolonged heating above 150°C leads to decarboxylation, forming 4-chloro-1,6-dimethylindole .
-
Oxidative byproducts : Exposure to K₂S₂O₈ in acidic conditions generates hydroxylated indole derivatives .
Mechanistic Insights
Scientific Research Applications
Ethyl 4-Chloro-1,6-dimethyl-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-Chloro-1,6-dimethyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets in biological systems. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. This compound may exert its effects by inhibiting specific enzymes or interacting with DNA, leading to changes in cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related indole and heterocyclic derivatives, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Key Structural and Physicochemical Comparisons
2.1 Substituent Position and Electronic Effects
Chloro Group Positioning :
- The target compound’s 4-Cl substituent likely induces steric hindrance and electron-withdrawing effects, altering nucleophilic attack sites compared to 5-Cl () or 7-Cl () analogs.
- In fluorinated analogs (e.g., 5-F in ), the electron-withdrawing fluorine enhances electrophilicity at C-3, facilitating amidation reactions .
- Methyl vs.
2.2 Functional Group Influence
- Ester vs. Carboxylic Acid :
- The ethyl ester in the target compound enhances membrane permeability compared to the carboxylic acid in , which is more polar and suited for ionic interactions .
- In pyrazolo-pyridines (), the ester at C-5 (vs. C-2 in indoles) shifts the dipole moment, affecting binding affinity in biological targets .
2.4 Predicted Physicochemical Properties
Lipophilicity :
Thermal Stability :
Research Implications
- Medicinal Chemistry : Substituent positioning (e.g., 4-Cl vs. 5-F) fine-tunes target selectivity in kinase inhibitors or antimicrobial agents.
- Material Science : Pyrazolo-pyridine derivatives () may serve as ligands in catalysis due to their rigid heterocyclic core .
Biological Activity
Ethyl 4-Chloro-1,6-dimethyl-1H-indole-2-carboxylate is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an indole ring system with specific substitutions that contribute to its biological activity:
- Indole Core : A bicyclic structure with a fused benzene and pyrrole ring.
- Substituents :
- Chlorine atom at the 4-position.
- Methyl groups at the 1 and 6 positions.
- Carboxylate ester at the 2-position.
The molecular formula is C12H12ClN and the molecular weight is approximately 251.71 g/mol.
Antitumor Activity
Research indicates that indole derivatives, including this compound, exhibit significant antitumor properties. These compounds have been shown to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : Indole derivatives may induce apoptosis in cancer cells by interacting with specific proteins involved in cell survival pathways.
- Case Study : In vitro studies demonstrated that this compound effectively reduced cell viability in several cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Antimicrobial Properties
This compound also displays antimicrobial activity:
- Inhibition of Bacterial Growth : Preliminary studies suggest that this compound may inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate potent activity against strains like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.98 |
| MRSA | 0.98 |
| Escherichia coli | Not active |
Anti-inflammatory Effects
Indole derivatives are known for their anti-inflammatory properties. This compound has shown potential in reducing inflammation markers:
- Cytokine Inhibition : Studies have indicated that this compound can decrease the production of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages .
Interaction Studies
The interaction studies involving this compound focus on its binding affinity with various biological targets:
- Protein Binding : Initial findings suggest that this compound may interact with proteins related to cancer progression and microbial resistance. Further research is needed to elucidate these interactions fully.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other indole derivatives. Below is a comparison table highlighting key differences:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl 5-Chloro-1,3-dimethyl-1H-indole-2-carboxylate | Chlorine at position 5; different methylation | Different position of chlorine |
| Ethyl 4,6-Dichloro-1H-indole-2-carboxylate | Two chlorine substituents | Increased halogenation |
| 1,5-Dimethyl-1H-indole-2-carboxylic acid | Lacks ethoxy group; only carboxylic acid | No ester functionality |
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for Ethyl 4-Chloro-1,6-dimethyl-1H-indole-2-carboxylate?
- Answer : Synthesis typically involves multi-step reactions, including esterification, chlorination, and methylation. For indole-2-carboxylate derivatives, refluxing with sodium acetate in acetic acid facilitates cyclization and Schiff base formation (). Chlorination at the 4-position may employ POCl₃, while methylation uses dimethyl sulfate. Key steps:
-
Step 1 : Esterification of indole precursors under acidic conditions (e.g., ethanol/H₂SO₄).
-
Step 2 : Selective chlorination using N-chlorosuccinimide (NCS) or SO₂Cl₂.
-
Step 3 : Methylation via nucleophilic substitution.
Purification via recrystallization (DMF/acetic acid) ensures high yields (). Monitor intermediates by TLC/HPLC .Table 1 : Example Reaction Conditions for Indole Derivatives
Step Reagents/Conditions Purpose Reference 1 Acetic acid, reflux, 3-5 h Cyclization 2 NaOAc, 2-aminothiazol-4(5H)-one Schiff base formation 3 Recrystallization (DMF/AcOH) Purification
Q. How is single-crystal X-ray diffraction (SC-XRD) applied to determine the molecular structure?
- Answer : SC-XRD provides precise molecular geometry. Crystals are grown via slow evaporation (). Data collection uses a diffractometer (e.g., Bruker SMART APEX) at 100 K to minimize thermal motion (). Structure solution with SHELXT and refinement via SHELXL ( ) yield bond lengths/angles. Hydrogen atoms are placed geometrically or via difference Fourier maps. Disorder in solvent molecules (e.g., toluene) is modeled with partial occupancy .
Table 2 : Crystallographic Parameters (Example)
| Parameter | Value | Reference |
|---|---|---|
| Temperature (K) | 100 | |
| R-factor | <0.050 | |
| wR-factor | <0.150 | |
| Data/Parameter Ratio | ≥17.7 |
Q. What safety protocols are essential for handling this compound?
- Answer : Based on analogous indoles, it may cause skin/eye irritation (H315, H319) and acute toxicity (H302) ( ). Required PPE: nitrile gloves, goggles, lab coats. Use fume hoods for synthesis. Spills require inert absorbents (vermiculite) and ethanol/water decontamination. Waste must be segregated as halogenated organic waste .
Advanced Research Questions
Q. How can conceptual density functional theory (DFT) predict reactivity?
- Answer : DFT calculates global descriptors (electronegativity, chemical potential) and local Fukui functions to identify nucleophilic/electrophilic sites ( ). For example, chloro and methyl groups alter π-electron density, directing substitution. Solvent effects are modeled via PCM. Workflows: optimize geometry (B3LYP/6-31G*), validate with frequency analysis .
Q. How to resolve contradictions in spectroscopic data (e.g., NMR/IR)?
- Answer : Discrepancies require:
- NMR : 2D techniques (HSQC/HMBC) confirm connectivity ().
- IR : Variable-temperature studies resolve rotational isomerism ().
- HRMS : Validates molecular formula.
Cross-reference computational spectra (DFT-predicted IR) for peak assignment .
Q. What strategies optimize reaction yields in multi-step syntheses?
- Answer : Use design of experiments (DoE) to screen variables:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
